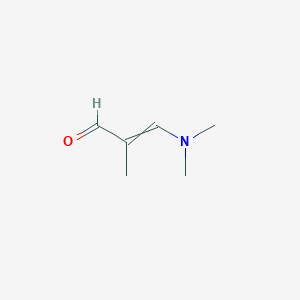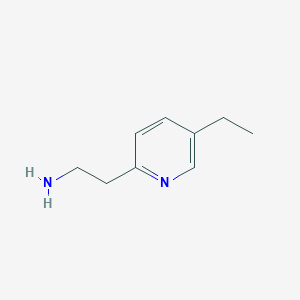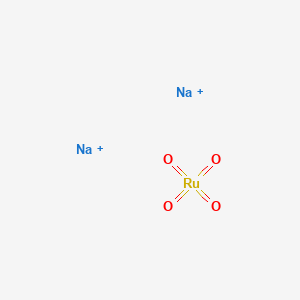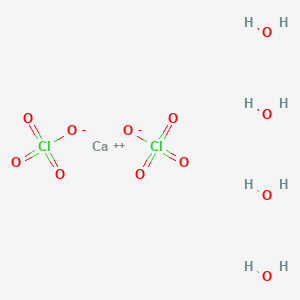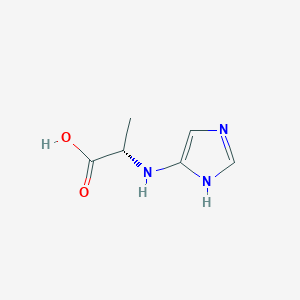
(2R)-3-Hydroxyisovaleroyl Carnitine tert-Butyl Ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-3-Hydroxyisovaleroyl Carnitine tert-Butyl Ester is a derivative of carnitine, a compound that plays a crucial role in the transport of fatty acids into the mitochondria for β-oxidation. This esterified form is often used in research to study metabolic processes and the role of carnitine derivatives in various biochemical pathways.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-3-Hydroxyisovaleroyl Carnitine tert-Butyl Ester typically involves the esterification of (2R)-3-Hydroxyisovaleroyl Carnitine with tert-butyl alcohol. This reaction is usually catalyzed by an acid such as sulfuric acid or a base like sodium hydroxide. The reaction conditions often require refluxing the reactants in an appropriate solvent such as dichloromethane or ethanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts that are reusable and environmentally friendly is also a focus to minimize waste and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can convert the ester group into an alcohol.
Substitution: The ester group can be substituted by nucleophiles such as amines or thiols, leading to the formation of amides or thioesters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like ammonia or thiols in the presence of a base such as sodium hydroxide are common.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Substitution: Amides or thioesters.
Applications De Recherche Scientifique
Chemistry
In chemistry, (2R)-3-Hydroxyisovaleroyl Carnitine tert-Butyl Ester is used as a model compound to study esterification and transesterification reactions. It also serves as a precursor for the synthesis of more complex molecules.
Biology
In biological research, this compound is used to investigate the role of carnitine derivatives in cellular metabolism, particularly in the transport of fatty acids into mitochondria.
Medicine
In medicine, this compound is studied for its potential therapeutic effects in metabolic disorders and its role in enhancing mitochondrial function.
Industry
In the industrial sector, this compound is used in the production of dietary supplements and pharmaceuticals that aim to improve metabolic health.
Mécanisme D'action
The mechanism of action of (2R)-3-Hydroxyisovaleroyl Carnitine tert-Butyl Ester involves its role in the transport of fatty acids into the mitochondria. It binds to fatty acids and facilitates their entry into the mitochondrial matrix, where they undergo β-oxidation to produce energy. The molecular targets include carnitine acyltransferases and mitochondrial membrane transport proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2R)-3-Hydroxyisovaleroyl Carnitine
- L-Carnitine
- Acetyl-L-Carnitine
- Propionyl-L-Carnitine
Uniqueness
(2R)-3-Hydroxyisovaleroyl Carnitine tert-Butyl Ester is unique due to its esterified form, which enhances its stability and bioavailability compared to its non-esterified counterparts. This makes it particularly useful in research and therapeutic applications where enhanced stability is required.
Propriétés
Numéro CAS |
1058635-94-1 |
|---|---|
Formule moléculaire |
C₁₆H₃₂ClNO₅ |
Poids moléculaire |
353.88 |
Synonymes |
(2R)-4-(1,1-Dimethylethoxy)-2-(3-hydroxy-3-methyl-1-oxobutoxy)-N,N,N-trimethyl-4-oxo-1-butanaminium Chloride |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


